molecular formula C25H28N8O2 B600846 (S)-8-(3-氨基哌啶-1-基)-7-(丁-2-炔-1-基)-3-甲基-1-((4-甲基喹唑啉-2-基)甲基)-3,7-二氢-1H-嘌呤-2,6-二酮 CAS No. 668270-11-9

(S)-8-(3-氨基哌啶-1-基)-7-(丁-2-炔-1-基)-3-甲基-1-((4-甲基喹唑啉-2-基)甲基)-3,7-二氢-1H-嘌呤-2,6-二酮

货号: B600846
CAS 编号: 668270-11-9
分子量: 472.5 g/mol
InChI 键: LTXREWYXXSTFRX-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.

科学研究应用

工艺开发和杂质分析

  • 在抗糖尿病药物利格列汀的工艺开发过程中,观察到了杂质,包括 (S)-8-(3-氨基哌啶-1-基)-7-(丁-2-炔-1-基)-3-甲基-1-((4-甲基喹唑啉-2-基)甲基)-3,7-二氢-1H-嘌呤-2,6-二酮。使用高效液相色谱 (HPLC)、液相色谱-质谱 (LC-MS)、IR、NMR 和质谱分析等技术对这些杂质进行了鉴定和表征 (Nandi, Reddy, Reddy, & Reddy, 2015).

药代动力学和代谢

  • 在健康志愿者中研究了利格列汀的药代动力学和代谢,其中包括 (S)-8-(3-氨基哌啶-1-基)-7-(丁-2-炔-1-基)-3-甲基-1-((4-甲基喹唑啉-2-基)甲基)-3,7-二氢-1H-嘌呤-2,6-二酮。发现粪便排泄是主要的排泄途径,并且未变的利格列汀是在所有研究基质中最丰富的放射性物质 (Blech 等人,2010 年).

天然化合物作为 DPP-4 抑制剂

  • 在针对 2 型糖尿病的研究中,利格列汀,包括 (S)-8-(3-氨基哌啶-1-基)-7-(丁-2-炔-1-基)-3-甲基-1-((4-甲基喹唑啉-2-基)甲基)-3,7-二氢-1H-嘌呤-2,6-二酮,被用作虚拟筛选中的查询分子,以从天然来源寻找潜在的二肽基肽酶-4 (DPP-4) 抑制剂 (Istrate & Crisan, 2022).

合成和心血管活性

  • 合成了各种 8-烷基氨基取代的嘌呤二酮衍生物,包括 (S)-8-(3-氨基哌啶-1-基)-7-(丁-2-炔-1-基)-3-甲基-1-((4-甲基喹唑啉-2-基)甲基)-3,7-二氢-1H-嘌呤-2,6-二酮的类似物,并测试了它们的心电图、抗心律失常和降压活性。这些衍生物还显示出对 α(1)-和 α(2)-肾上腺素受体的亲和力 (Chłoń-Rzepa 等人,2004 年;Chłoń-Rzepa 等人,2013 年).

合成中的保护

  • 噻吩甲基保护已用于合成 8-取代的 1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮,涉及与 (S)-8-(3-氨基哌啶-1-基)-7-(丁-2-炔-1-基)-3-甲基-1-((4-甲基喹唑啉-2-基)甲基)-3,7-二氢-1H-嘌呤-2,6-二酮相关的结构。这种方法提供了优势,例如亲核取代时的稳定性和合成的温和条件 (Khaliullin & Shabalina, 2020).

其他应用

  • 其他研究探索了该化合物的各种衍生物和类似物的合成,研究了它们在 2 型糖尿病、心血管疾病等疾病的药物开发中的潜在药理活性和应用 (Various Authors, 2000-2020).

作用机制

Target of Action

Linagliptin Impurity G, also known as Linagliptin S isomer, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) in the body . DPP-4 is an enzyme that degrades incretin hormones, such as Glucagon-like peptide-1 (GLP-1) and Gastric inhibitory polypeptide (GIP), which are hormones that stimulate insulin secretion .

Mode of Action

Linagliptin Impurity G acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting the activity of DPP-4, it increases the half-life of incretin hormones, leading to an increase in their concentration . This results in increased secretion of insulin by pancreatic β-cells and reduced secretion of glucagon by pancreatic α-cells .

Biochemical Pathways

The inhibition of DPP-4 by Linagliptin Impurity G affects several biochemical pathways. It increases the concentration of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon secretion . This results in a decrease in hepatic glucose output . Additionally, Linagliptin Impurity G has been shown to decrease the concentration of proinflammatory factors such as TNF-α, IL-6 and increase the number of anti-inflammatory patrolling monocytes CX3CR1 bright .

Result of Action

The primary result of Linagliptin Impurity G’s action is the lowering of blood glucose levels . By increasing the concentration of incretin hormones, it promotes insulin secretion and inhibits glucagon secretion, leading to a decrease in hepatic glucose output . Additionally, it has been associated with a significant reduction in Aβ42 level, implying potential application in Alzheimer’s disease .

Action Environment

Environmental factors such as heat, light, or moisture can influence the action of Linagliptin Impurity G . These factors can lead to the degradation of the compound, potentially compromising its therapeutic effect, introducing unexpected side effects, or even posing safety risks to patients . Therefore, proper storage and handling of the compound are crucial to maintain its efficacy and stability.

属性

IUPAC Name

8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXREWYXXSTFRX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668270-11-9
Record name Linagliptin S isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINAGLIPTIN S ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。